molecular formula C5H6FN3 B580161 2-(Fluoromethyl)pyrimidin-4-amine CAS No. 16097-51-1

2-(Fluoromethyl)pyrimidin-4-amine

Cat. No.: B580161
CAS No.: 16097-51-1
M. Wt: 127.122
InChI Key: AUGQLIBWBMMWLX-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)pyrimidin-4-amine is a fluorinated pyrimidine derivative characterized by a fluoromethyl (-CH2F) group at the 2-position and an amine (-NH2) group at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with significant biological relevance, serving as core structures in nucleic acids and numerous pharmaceuticals. The introduction of fluorine into organic molecules is a common strategy to modulate physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability .

Properties

CAS No.

16097-51-1

Molecular Formula

C5H6FN3

Molecular Weight

127.122

IUPAC Name

2-(fluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C5H6FN3/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2,(H2,7,8,9)

InChI Key

AUGQLIBWBMMWLX-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1N)CF

Synonyms

Pyrimidine, 4-amino-2-(fluoromethyl)- (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(fluoromethyl)pyrimidin-4-amine, highlighting variations in substituents, biological activities, and physicochemical properties:

Compound Substituents Biological Activity Key Findings References
This compound 2: -CH2F; 4: -NH2 Not explicitly reported Fluorination likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (35) 2: 4-methylpiperazine; 4: -NH2 Antimalarial (Plasmodium falciparum inhibition) Improved ADME profiles and solubility due to piperazine tail; IC50 values in low micromolar range.
N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a) 2: pyrrolidine; 4: -NH-(naphthylmethyl) Acetylcholinesterase inhibition (AChEI) IC50 = 5.5 μM; potency attributed to naphthylmethyl group enhancing hydrophobic interactions.
2-(4-Methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (9e) 2: 4-methylpiperidine; 4: -NH-(naphthylmethyl) Selective BuChE inhibition IC50 = 2.2 μM; S.I. = 11.73; piperidine tail improves selectivity over AChE.
5-Fluoro-N-(3-methyl-1H-pyrazol-5-yl)-2-(3-(pyridin-4-yl)pyrrolidin-1-yl)pyrimidin-4-amine (JNJ-0999) 2: 3-(pyridin-4-yl)pyrrolidine; 4: -NH-(3-methylpyrazole); 5: -F Antitubercular (targeting de novo purine biosynthesis) Potent inhibition of Mtb growth; fluorination at C5 enhances target binding affinity.
4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine 4: -NH2; 2: -C6H4-(OCHF2) Not explicitly reported Difluoromethoxy group increases electron-withdrawing effects, potentially altering receptor interactions.
2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine 2: -C6H4-(CF3); 4: -NH2 Not explicitly reported Trifluoromethyl group enhances hydrophobicity and metabolic resistance.

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Fluorinated Groups : Fluorine substitution (e.g., -CH2F, -CF3) improves metabolic stability and membrane permeability due to reduced susceptibility to oxidative metabolism . For example, JNJ-0999’s 5-fluoro substituent enhances binding to tuberculosis targets .
  • Heterocyclic Tail Groups : Piperazine, piperidine, or pyrrolidine at the 2-position (e.g., compounds 35, 9e) improve solubility and enzyme selectivity. The 4-methylpiperazine group in compound 35 enhances antimalarial activity by optimizing interactions with Plasmodium falciparum enzymes .

SAR (Structure-Activity Relationship) Trends :

  • Position 4 (-NH2) : Critical for hydrogen bonding with biological targets. In compound 9a, the naphthylmethyl group at position 4 contributes to AChE inhibition via π-π stacking .
  • Position 2 : Bulky substituents (e.g., 3-(pyridin-4-yl)pyrrolidine in JNJ-0999) enhance target specificity, while smaller groups (e.g., -CH2F) may prioritize metabolic stability .

Crystallographic and Conformational Data: Intramolecular hydrogen bonds (e.g., N—H⋯N in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine) stabilize molecular conformations, influencing binding modes . Dihedral angles between pyrimidine and aryl rings (e.g., 12.8° in ) determine spatial orientation and interaction with enzymes .

Physicochemical Properties

Property This compound 4-Methylpyrimidin-2-amine 2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine
Molecular Formula C5H6FN3 C5H7N3 C11H8F3N3
Molecular Weight 139.12 g/mol 109.13 g/mol 239.20 g/mol
LogP (Lipophilicity) ~1.2 (estimated) 0.5 ~2.8
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 3 2 3

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